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Compound of Interest

Compound Name:
3-Fluoro-2-

(methoxymethoxy)benzaldehyde

Cat. No.: B13437012

Get Quote

Executive Summary: The Gateway to
Benzoxaboroles
3-Fluoro-2-(methoxymethoxy)benzaldehyde is a specialized, high-value intermediate

primarily utilized in the synthesis of boron-containing pharmaceuticals, specifically

benzoxaboroles (e.g., Tavaborole/Kerydin).

Its structural significance lies in the Methoxymethyl (MOM) ether at the C2 position. Unlike

simple methyl ethers, the MOM group serves a dual purpose:

Robust Protection: It masks the reactive phenol against basic conditions (e.g., nucleophilic

attack on the aldehyde).

Directed Ortho Metalation (DoM): The oxygen atoms in the MOM group coordinate strongly

with organolithium reagents, directing subsequent functionalization (such as borylation) to

the adjacent position, a critical step in constructing the oxaborole ring.
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This guide details the synthesis, safety protocols, and strategic utility of this compound, moving

beyond standard catalog data to provide actionable process intelligence.

Chemical Structure & Electronic Analysis
The molecule features a trisubstituted benzene ring where electronic effects dictate reactivity.

Feature Position Electronic Effect
Synthetic
Implication

Aldehyde (-CHO) C1
Strong Electron

Withdrawing (EWG)

Susceptible to

nucleophilic attack;

directs meta

electrophilic

substitution.

MOM Ether (-

OCH₂OCH₃)
C2

Electron Donating

(EDG) + Chelating

Primary Director:

Activates the ring and

coordinates Li+ for

DoM chemistry.

Fluorine (-F) C3

Inductive Withdrawal

(-I) / Resonance

Donation (+R)

Increases metabolic

stability; blocks the C3

position; acidifies

adjacent protons (C4).

DOT Diagram 1: Structural Electronics & Directing Effects

3-Fluoro-2-(methoxymethoxy)benzaldehyde

C1: Aldehyde
(Electrophilic Handle)

Reductive Amination
Wittig Reaction
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(DoM Director)

Coordinative Lithiation
(n-BuLi)

C3: Fluorine
(Metabolic Blocker)

Bioisostere
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Click to download full resolution via product page

Caption: Functional decomposition of the molecule highlighting reactive handles and directing

groups.

Synthesis Protocol
The synthesis utilizes 3-Fluorosalicylaldehyde (3-Fluoro-2-hydroxybenzaldehyde) as the

starting material. The critical step is the protection of the phenol with Chloromethyl methyl ether

(MOM-Cl).

Safety Critical: Handling MOM-Cl
MOM-Cl is a known human carcinogen (OSHA regulated).

Recommendation: Do not purchase neat MOM-Cl if avoidable. Generate it in situ or use a

commercially available solution (e.g., in Toluene) to minimize exposure.

Engineering Controls: All operations must occur in a functioning fume hood with a scrubber

or specific trapping system.

Methodology: Base-Mediated Alkylation
Reagents:

Substrate: 3-Fluorosalicylaldehyde (1.0 equiv)

Reagent: MOM-Cl (1.2 equiv)

Base:

-Diisopropylethylamine (DIPEA) (1.5 equiv) - Preferred over NaH for milder conditions.

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Protocol:

Preparation: In an oven-dried round-bottom flask under Nitrogen atmosphere, dissolve 3-

Fluorosalicylaldehyde in anhydrous DCM (0.5 M concentration).
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Cooling: Cool the solution to 0°C using an ice bath.

Base Addition: Add DIPEA dropwise via syringe. The solution may turn yellow due to

phenoxide formation. Stir for 10 minutes.

Reagent Addition: Add MOM-Cl dropwise over 20 minutes. Note: Exothermic reaction.[1]

Maintain internal temperature < 5°C.

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

Monitor by TLC (Hexane:EtOAc 8:2). The starting phenol (lower R_f) should disappear.

Quench: Cool to 0°C and quench with Saturated Ammonium Chloride (sat. NH₄Cl).[2][3][4][5]

Workup: Separate layers. Extract aqueous layer with DCM (2x).[3] Wash combined organics

with 1M HCl (to remove excess DIPEA), then Brine. Dry over Na₂SO₄.

Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0%

to 20% EtOAc in Hexanes).

DOT Diagram 2: Synthesis Workflow
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Caption: Step-wise synthetic workflow for MOM protection of 3-fluorosalicylaldehyde.

Characterization Data
The following data represents the expected spectroscopic signature for the purified compound.
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Technique Parameter
Expected Signal /
Value

Assignment

¹H NMR 10.20–10.40 ppm Singlet (1H) Aldehyde (-CHO)

7.50–7.60 ppm Multiplet (1H) Aromatic (H6)

7.20–7.40 ppm Multiplet (2H) Aromatic (H4, H5)

5.20–5.25 ppm Singlet (2H)
MOM Methylene (-

OCH₂O-)

3.50–3.60 ppm Singlet (3H) MOM Methyl (-OCH₃)

¹³C NMR ~189.0 ppm Carbonyl Aldehyde C=O

~99.5 ppm Methylene MOM (-OCH₂O-)

~57.0 ppm Methyl MOM (-OCH₃)

Physical State
Pale yellow oil or low-

melting solid

Melting Point ~45–

50°C

Note: The presence of the Fluorine atom will cause splitting in the ¹³C NMR signals (C-F

coupling) and the aromatic protons in ¹H NMR.

Strategic Application: Tavaborole Synthesis[12]
The primary utility of this intermediate is in the synthesis of Tavaborole (AN2690), a topical

antifungal. The MOM group is essential for the introduction of the Boron atom.

The Pathway:

Reduction: The aldehyde is typically reduced to the benzyl alcohol (NaBH₄).

Protection: The benzyl alcohol is protected (e.g., THP or TBS).

Lithiation (DoM): Treatment with n-BuLi. The MOM group at C2 and the Fluorine at C3 direct

the lithiation to the C6 position (or the position between substituents if steric allowance

permits, but typically C6 for benzoxaboroles).
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Borylation: Quench with Trimethyl borate B(OMe)₃.

Cyclization: Acidic hydrolysis removes the MOM and benzyl protecting groups, allowing the

alcohol to attack the boronic acid, closing the 5-membered oxaborole ring.

DOT Diagram 3: Tavaborole Pathway

3-Fluoro-2-(MOM)benzaldehyde 1. Reduction (NaBH4)
2. Protection (PG)

Directed Lithiation
(n-BuLi / B(OMe)3)

Acid Hydrolysis
(Ring Closure)

Tavaborole
(Benzoxaborole)

Click to download full resolution via product page

Caption: Conversion of the aldehyde intermediate to the active pharmaceutical ingredient

Tavaborole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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